molecular formula C16H20N2O3S B513357 4-methyl-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide CAS No. 941258-43-1

4-methyl-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No.: B513357
CAS No.: 941258-43-1
M. Wt: 320.4g/mol
InChI Key: VDARBXKFDXUZCY-UHFFFAOYSA-N
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Description

4-methyl-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C16H20N2O3S and a molecular weight of 320.4 g/mol. This compound is known for its unique structure, which includes a sulfonamide group attached to a benzene ring, a pyridine ring, and a propoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide typically involves the reaction of 4-methyl-2-propoxybenzenesulfonyl chloride with 3-pyridinylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-methyl-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
  • 4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
  • 4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Uniqueness

4-methyl-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide is unique due to the presence of the propoxy group, which can influence its solubility and reactivity compared to similar compounds. This structural difference can lead to variations in its biological activity and chemical properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-methyl-2-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-9-21-15-10-13(2)6-7-16(15)22(19,20)18-12-14-5-4-8-17-11-14/h4-8,10-11,18H,3,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDARBXKFDXUZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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